molecular formula C24H26N4O4S B2573066 methyl 4-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 1207001-13-5

methyl 4-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2573066
CAS RN: 1207001-13-5
M. Wt: 466.56
InChI Key: WFSUMYYWYJJJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

Imidazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Studies have shown that these compounds exhibit appreciable antibacterial activity, including effectiveness against resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). This suggests potential applications of methyl 4-(2-((1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate in developing new antimicrobial agents.

Anticancer Activity

Benzimidazole–Thiazole derivatives have been explored for their anticancer activities. Specific compounds were tested against HepG2 and PC12 cancer cell lines, showing promising anticancer activity (Nofal et al., 2014). This indicates the potential of imidazole and related compounds in cancer therapy research.

Electrocatalytic Applications

The electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan have been reported. This demonstrates the utility of such compounds in analytical chemistry, particularly in the development of sensors and electrodes for the detection of various biomolecules (Nasirizadeh et al., 2013).

Synthesis and Chemical Reactions

Research has also focused on the synthesis methodologies of imidazole derivatives and related compounds. For instance, the efficient and scalable Ritter reaction for synthesizing t-butyl amides highlights the chemical versatility and applicability of these compounds in organic synthesis (Milne & Baum, 2014).

properties

IUPAC Name

methyl 4-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-3-4-13-25-22(30)17-7-11-20(12-8-17)28-15-14-26-24(28)33-16-21(29)27-19-9-5-18(6-10-19)23(31)32-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSUMYYWYJJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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